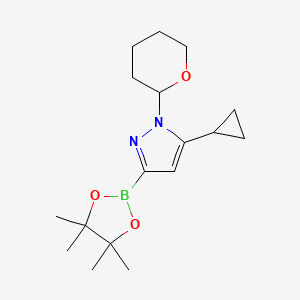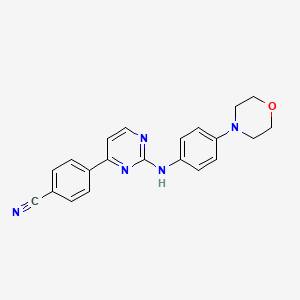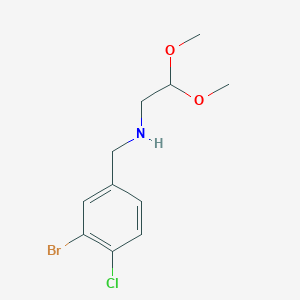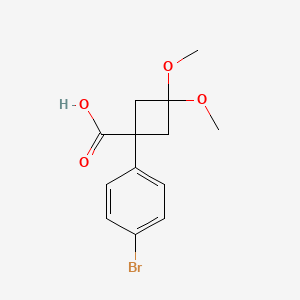![molecular formula C6H3BrFN3 B13933169 4-Bromo-3-fluoro-1H-pyrazolo[3,4-B]pyridine](/img/structure/B13933169.png)
4-Bromo-3-fluoro-1H-pyrazolo[3,4-B]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-3-fluoro-1H-pyrazolo[3,4-B]pyridine: is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-fluoro-1H-pyrazolo[3,4-B]pyridine typically involves the following steps:
Starting Material: The commercially available 5-bromo-1H-pyrazolo[3,4-B]pyridine is used as the starting material.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions: 4-Bromo-3-fluoro-1H-pyrazolo[3,4-B]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium tert-butoxide can be used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.
Major Products Formed:
Substituted Derivatives: Various substituted derivatives can be formed depending on the reagents used.
Biaryl Compounds:
Aplicaciones Científicas De Investigación
Biology and Medicine:
Drug Development: The compound is explored for its potential as a scaffold in drug design, particularly for targeting kinases and other enzymes.
Biological Studies: It is used in biological studies to understand its interactions with proteins and other biomolecules.
Industry:
Mecanismo De Acción
Molecular Targets and Pathways: 4-Bromo-3-fluoro-1H-pyrazolo[3,4-B]pyridine exerts its effects by interacting with specific molecular targets such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting downstream signaling pathways . This mechanism is particularly relevant in the context of cancer research, where kinase inhibitors are used to block the proliferation of cancer cells .
Comparación Con Compuestos Similares
- 4-Bromo-1H-pyrazolo[3,4-B]pyridine
- 3-Fluoro-1H-pyrazolo[3,4-B]pyridine
- 4-Chloro-3-fluoro-1H-pyrazolo[3,4-B]pyridine
Uniqueness: 4-Bromo-3-fluoro-1H-pyrazolo[3,4-B]pyridine is unique due to the presence of both bromine and fluorine atoms, which confer distinct electronic and steric properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it a valuable scaffold in medicinal chemistry .
Propiedades
Fórmula molecular |
C6H3BrFN3 |
|---|---|
Peso molecular |
216.01 g/mol |
Nombre IUPAC |
4-bromo-3-fluoro-2H-pyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C6H3BrFN3/c7-3-1-2-9-6-4(3)5(8)10-11-6/h1-2H,(H,9,10,11) |
Clave InChI |
WBTYNKFYDWPFNY-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C2=C(NN=C2N=C1)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Naphthalenecarboxamide, 4-[(4-ethylphenyl)azo]-3-hydroxy-N-(4-methoxyphenyl)-](/img/structure/B13933091.png)


![furo[2,3-b]pyridin-3(2H)-one hydrochloride](/img/structure/B13933102.png)









![[4-(5-Chloro-thiophen-2-yl)-5-methyl-pyrimidin-2-yl]-(4-imidazol-1-yl-phenyl)-amine](/img/structure/B13933153.png)
